molecular formula C15H17N3O4S B2767851 Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953136-69-1

Ethyl (4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2767851
CAS No.: 953136-69-1
M. Wt: 335.38
InChI Key: BPNILQRDVQLZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied . Another related compound, 4-methoxyphenyl(4-(thiophen-2-yl)thiazol-2-yl)methanone, was synthesized from α-haloketones .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve reactions with thiourea or α-haloketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antimitotic Agents and Biological Activity

  • The compound and its derivatives have been studied for their antimitotic properties. Chiral isomers of related compounds show differential biological activity, with some isomers being more potent than others. This indicates potential applications in cancer research and treatment due to their activity in biological systems (Temple & Rener, 1992).

Synthesis and Reactivity

  • The reactivity of Ethyl N-(2-methoxycarbonylphenyl)thiocarbamate and related compounds with nucleophilic reagents to yield a variety of quinazolinones and tricyclic and tetracyclic products showcases the compound's versatility in synthetic chemistry. This could lead to the development of new chemical entities with potential pharmacological activities (Dean & Papadopoulos, 1982).

Chemical Transformations

  • Transformations of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted compounds have been explored, demonstrating the compound's flexibility in chemical transformations. This highlights its utility in creating a diverse array of derivatives for further biological evaluation (Albreht et al., 2009).

Antimicrobial and Antioxidant Properties

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and tested for their antimicrobial and antioxidant activities. Such studies suggest potential applications in the development of new antimicrobial and antioxidant agents (Vinusha et al., 2015).

Electropolymerization and Electrochemical Studies

  • Novel monomers related to the compound have been synthesized and characterized for their electrochemical activity. This research opens up applications in materials science, particularly in the development of electrochromic materials and devices (Hu et al., 2013).

Future Directions

Future research could focus on synthesizing this specific compound and studying its potential pharmacological activities. Given the activities of similar compounds, it could be a promising area of study .

Properties

IUPAC Name

ethyl N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-17-11(9-23-14)8-13(19)16-10-4-6-12(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNILQRDVQLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.